

# Preliminary Research on 93-O17O for Gene Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The lipidoid **93-O17O** is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a promising non-viral vector for the delivery of genetic material. Its unique chemical structure facilitates the formulation of lipid nanoparticles (LNPs) capable of efficiently encapsulating and delivering nucleic acid payloads, such as messenger RNA (mRNA) and components of gene-editing systems, to target cells. This technical guide provides a comprehensive overview of the preliminary research on **93-O17O**, consolidating available data on its synthesis, formulation into LNPs, and applications in gene delivery. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

# **Physicochemical Properties of 93-O17O**

**93-O17O** is characterized as a chalcogen-containing ionizable cationic lipidoid.[1][2] Its chemical properties are detailed in the table below.



| Property          | Value                                                                                |  |
|-------------------|--------------------------------------------------------------------------------------|--|
| Formal Name       | bis(2-(tetradecyloxy)ethyl) 3,3'-((3-(1H-imidazol-1-yl)propyl)azanediyl)dipropionate |  |
| CAS Number        | 2227214-78-8                                                                         |  |
| Molecular Formula | C44H83N3O6                                                                           |  |
| Molecular Weight  | 750.15 g/mol [1]                                                                     |  |

# Synthesis of 93-O17O

While a detailed, step-by-step protocol for the synthesis of **93-O17O** is not publicly available in the reviewed literature, the general synthesis of similar lipidoids involves a Michael addition reaction. This process typically entails the reaction of an amine with an acrylate. For the broader class of chalcogen-containing lipidoids, the synthesis involves the reaction of an amine and an acrylate-terminated tail.

# **Lipid Nanoparticle Formulation and Characterization**

**93-O17O** is a key component in the formulation of lipid nanoparticles for gene delivery. These LNPs are typically composed of the ionizable lipidoid (**93-O17O**), a helper lipid, cholesterol, and a PEGylated lipid to confer stability and control particle size.

# **Experimental Protocol: LNP Formulation (General)**

The following is a generalized protocol for the formulation of lipidoid-based nanoparticles, which can be adapted for **93-O17O**. Specific molar ratios and process parameters should be optimized for the particular application.

- Preparation of Lipid Stock Solution: Dissolve the ionizable lipidoid (e.g., 93-0170), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at a specific molar ratio.
- Preparation of Nucleic Acid Solution: Dissolve the nucleic acid cargo (e.g., mRNA, plasmid DNA) in an aqueous buffer with a low pH (e.g., citrate buffer, pH 4.0) to ensure the ionization of the lipidoid.



- Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). This rapid mixing promotes the self-assembly of the lipids and nucleic acid into LNPs.
- Dialysis and Concentration: Dialyze the resulting LNP solution against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components. The LNPs can then be concentrated using centrifugal filter units.

### **Physicochemical Characterization of LNPs**

The critical quality attributes of LNPs, including particle size, polydispersity index (PDI), and encapsulation efficiency, are crucial for their in vivo performance.

| Parameter                             | Measurement Technique          | Typical Values for LNPs             |
|---------------------------------------|--------------------------------|-------------------------------------|
| Particle Size (Hydrodynamic Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm                         |
| Polydispersity Index (PDI)            | Dynamic Light Scattering (DLS) | < 0.2                               |
| Zeta Potential                        | Laser Doppler Electrophoresis  | Near-neutral at physiological<br>pH |
| Encapsulation Efficiency              | RiboGreen Assay (for RNA)      | > 90%                               |

# **Applications of 93-O17O in Gene Delivery**

Preliminary research has highlighted the potential of **93-O17O** in two primary areas of gene delivery: in situ cancer vaccination and the delivery of genome-editing machinery.

#### In Situ Cancer Vaccination

In a study by Chen et al. (2021), a **93-O17O**-based LNP formulation, designated **93-O17O**-F, was utilized for the co-delivery of ovalbumin (OVA) as a model antigen and cGAMP, a STING agonist, to stimulate an anti-tumor immune response.[3] While the precise molar ratio of the **93-O17O**-F formulation was not detailed in the available literature, the study demonstrated that



these LNPs could effectively facilitate the delivery of both protein and small molecule payloads to enhance humoral and cellular immune responses.[3]

### **Delivery of Genome-Editing Proteins**

Research by Li et al. (2018) explored a combinatorial library of chalcogen-containing lipidoids, including a related lipidoid 93-O17S, for the intracellular delivery of genome-editing proteins.[4] LNPs formulated with these lipidoids were shown to be effective in delivering Cre recombinase and other ribonucleoproteins.[4] This suggests the potential of **93-O17O**-based LNPs for therapeutic gene editing applications.

### mRNA Delivery to T Lymphocytes

A study by Zhao et al. (2020) investigated the use of imidazole-based synthetic lipidoids, including **93-O17O**, for the in vivo delivery of mRNA to primary T lymphocytes. This application is particularly significant for the development of novel immunotherapies.

## **Mechanism of Action: Endosomal Escape**

A critical step in the successful delivery of genetic material to the cytoplasm is the escape of the LNP from the endosome following cellular uptake. For ionizable lipidoids like **93-O17O**, the proposed mechanism is as follows:

- Protonation in the Endosome: The acidic environment of the late endosome (pH 5.0-6.0) leads to the protonation of the tertiary amine groups on the ionizable lipidoid.[5][6]
- Interaction with Endosomal Membrane: The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane.[6]
- Membrane Destabilization: This interaction is thought to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid structures, leading to the release of the nucleic acid payload into the cytoplasm.[5]

This "proton sponge" effect is a key feature of ionizable lipid-based LNPs, enabling efficient intracellular delivery.[5]

# **Experimental Workflows and Signaling Pathways**



To visualize the processes involved in **93-O17O**-mediated gene delivery, the following diagrams are provided in the DOT language for Graphviz.



Click to download full resolution via product page

Caption: Workflow for the formulation of 93-O17O lipid nanoparticles.





Click to download full resolution via product page

Caption: Proposed mechanism of endosomal escape for 93-O170 LNPs.



#### **Conclusion and Future Directions**

The ionizable lipidoid **93-O17O** represents a significant advancement in the field of non-viral gene delivery. Preliminary studies have demonstrated its utility in formulating LNPs for diverse applications, including cancer immunotherapy and gene editing. The key to its efficacy lies in its ability to efficiently encapsulate nucleic acids and facilitate their escape from the endosome into the cytoplasm.

Further research is warranted to fully elucidate the structure-activity relationship of **93-O17O** and to optimize LNP formulations for specific therapeutic applications. This includes detailed studies on the optimal molar ratios of lipid components, the influence of different helper lipids, and the in vivo biodistribution and safety profiles of **93-O17O**-based LNPs. As more data becomes available, **93-O17O** holds the potential to become a widely used and effective tool in the development of next-generation genetic medicines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Endosomal escape: A bottleneck for LNP-mediated therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.bocsci.com [liposomes.bocsci.com]
- To cite this document: BenchChem. [Preliminary Research on 93-O17O for Gene Delivery: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15576624#preliminary-research-on-93-o17o-for-gene-delivery]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com